

The Chemical Architecture and Functional Landscape of Bamea-O16B: A Technical Overview

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Compound of Interest		
Compound Name:	Bamea-O16B	
Cat. No.:	B8192606	Get Quote

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Abstract

Bamea-O16B is a bioreducible, ionizable cationic lipid that has emerged as a potent vehicle for the delivery of nucleic acid-based therapeutics, particularly in the realm of CRISPR/Cas9 genome editing.[1][2] Its unique chemical structure, featuring disulfide bonds, allows for efficient encapsulation of messenger RNA (mRNA) and single-guide RNA (sgRNA), facilitating their delivery into cells.[3][4][5] The subsequent intracellular release of the cargo is triggered by the reductive environment of the cytoplasm, ensuring targeted and effective therapeutic action. This technical guide provides a comprehensive overview of the chemical structure of **Bamea-O16B**, quantitative data on its delivery efficiency, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Chemical Structure and Properties

Bamea-O16B is characterized by a complex molecular architecture that is central to its function as a delivery vehicle. The presence of disulfide bonds makes the lipid nanoparticle bioreducible, meaning it can be broken down within the reductive environment of a cell's cytoplasm, leading to the release of its genetic cargo.



Chemical Name: bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-methyl-9-oxo-10-oxa-13,14-dithia-3,6-diazahexacosyl)azanediyl)dipropionate

Molecular Formula: C56H111N3O6S6

CAS Number: 2490668-30-7

A two-dimensional representation of the chemical structure of **Bamea-O16B** can be visualized in the linked scientific publications.

Quantitative Performance Data

The efficacy of **Bamea-O16B** as a delivery agent has been demonstrated in several studies. The following tables summarize key quantitative data on its performance in both in vitro and in vivo settings.

Table 1: In Vitro mRNA Delivery and Gene Editing Efficiency

Cell Line	Cargo	Transfection Efficiency	Gene Knockout Efficiency	Reference
HeLa	RFP mRNA	Up to 90% at 160 ng/mL	N/A	
HEK-GFP	Cas9 mRNA/sgGFP	N/A	Up to 90%	_
A375 (human melanoma)	Luciferase mRNA	High (qualitative)	N/A	

Table 2: In Vivo Gene Editing Efficiency



Animal Model	Target Gene	Delivery Route	Reduction in Serum Protein Levels	Reference
C57BL/6 Mice	PCSK9	Intravenous injection	80%	

Experimental Protocols

The following are detailed methodologies for the synthesis of **Bamea-O16B** and the preparation of **Bamea-O16B**-based lipid nanoparticles for mRNA delivery.

Synthesis of Bamea-O16B

The synthesis of the **Bamea-O16B** lipid has been described as follows:

- A head amine group and an acrylate are combined in a molar ratio of 1:3.3 in a Teflon-lined glass screw-top vial.
- The mixture is stirred for 3 days at 75 °C.
- After cooling, the resulting crude product is purified using flash chromatography on a silica gel.
- The final lipid structure is confirmed by ¹H NMR spectroscopy.

Preparation of mRNA-Encapsulated Lipid Nanoparticles (BLANs)

The formulation of **Bamea-O16B** lipid-assisted nanoparticles (BLANs) for mRNA delivery involves the following steps:

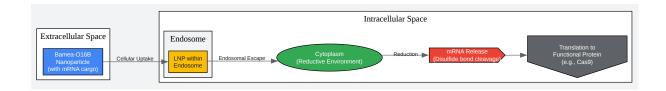
- **BAMEA-O16B**, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and cholesterol are mixed in chloroform in a glass bottle. The ratio of **BAMEA-O16B** to DOPE is kept constant at 4:1 (w/w), while the cholesterol density can be varied.
- The solvent is evaporated overnight in a fume hood to form a lipid film.



- The lipid film is then hydrated with a solution of ethanol and sodium acetate buffer.
- This lipid solution is added dropwise to another glass bottle containing DSPE-mPEG2000 along with the Cas9 mRNA and sgRNA (or other mRNA cargo).
- The final solution is dialyzed against phosphate-buffered saline (PBS) using a dialysis bag (MWCO 10,000) to remove excess ethanol and sodium acetate.

Mechanism of Action: A Visualized Pathway

Bamea-O16B-based lipid nanoparticles are designed to efficiently deliver their nucleic acid payload into the cytoplasm of target cells. The process involves cellular uptake, endosomal escape, and finally, the release of the cargo in the reductive intracellular environment.



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Caption: Intracellular delivery pathway of **Bamea-O16B** nanoparticles.

Conclusion

Bamea-O16B stands out as a highly effective and versatile tool for the intracellular delivery of mRNA and other nucleic acid-based therapeutics. Its bioreducible nature allows for triggered release of its cargo, enhancing the efficiency of gene editing and expression technologies. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of drug development, enabling further exploration and application of this promising delivery platform.



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